molecular formula C25H27N3O2S2 B11194955 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate

2-[(4,5-Diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate

Cat. No.: B11194955
M. Wt: 465.6 g/mol
InChI Key: IEPRGMGODAQGHP-UHFFFAOYSA-N
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Description

2-[(4,5-Diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a piperidine ring, and a carbodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of raw materials, and implementing purification techniques such as crystallization or chromatography to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-Diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-[(4,5-Diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Similar Compounds

    4,5-Diphenyl-1,3-oxazole: Shares the oxazole ring but lacks the piperidine and carbodithioate groups.

    3,5-Dimethylpiperidine: Contains the piperidine ring but lacks the oxazole and carbodithioate groups.

    Carbodithioate derivatives: Compounds with similar carbodithioate groups but different core structures.

Uniqueness

2-[(4,5-Diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H27N3O2S2

Molecular Weight

465.6 g/mol

IUPAC Name

[2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] 3,5-dimethylpiperidine-1-carbodithioate

InChI

InChI=1S/C25H27N3O2S2/c1-17-13-18(2)15-28(14-17)25(31)32-16-21(29)26-24-27-22(19-9-5-3-6-10-19)23(30-24)20-11-7-4-8-12-20/h3-12,17-18H,13-16H2,1-2H3,(H,26,27,29)

InChI Key

IEPRGMGODAQGHP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=S)SCC(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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